molecular formula C11H10Cl2N4S B5597342 4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol

4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5597342
M. Wt: 301.2 g/mol
InChI Key: CYRYSZICRRDDKV-MKMNVTDBSA-N
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Description

4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as DCTT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel triazole derivatives, including compounds structurally related to 4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol, and their potential antimicrobial activities. These compounds were synthesized through various chemical reactions and evaluated for their effectiveness against different microorganisms. Some derivatives have shown promising antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer Potential

The exploration of triazole derivatives, including those structurally related to the compound , has extended to the evaluation of their anticancer properties. Through various synthetic routes, researchers have developed compounds and assessed their activity against a panel of cancer cell lines. Some of these derivatives have exhibited significant anticancer activity, highlighting the potential of triazole compounds in cancer therapy research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

Triazole derivatives, related to this compound, have been studied for their potential as corrosion inhibitors. These studies involve the synthesis of specific triazole compounds and their application in protecting metals against corrosion in various environments. The effectiveness of these inhibitors is assessed through electrochemical methods, and some compounds have shown promising results in enhancing the durability of metals (Messali, Larouj, Lgaz, Rezki, Alblewi, Aouad, Chaouiki, Salghi, & Chung, 2018).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of triazole derivatives, akin to this compound, has revealed significant insights. These studies focus on the synthesis and characterization of triazole compounds, examining their electronic and photophysical properties. The findings from such research could contribute to the development of new materials for optical applications, including those in telecommunications and information processing (Nadeem, Yunus, Bhatti, Ayub, Mehmood, Saif, 2017).

Properties

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4S/c1-2-10-15-16-11(18)17(10)14-6-7-3-4-8(12)9(13)5-7/h3-6H,2H2,1H3,(H,16,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRYSZICRRDDKV-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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